Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate
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Overview
Description
Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate is a complex organic compound with a unique structure that includes a naphthyl group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate typically involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This is followed by the addition of a cyano group through a nitrile formation reaction. The reaction conditions often require a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the naphthyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with a phenyl group instead of a naphthyl group.
Methyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate: Similar but with a methyl ester instead of an ethyl ester.
2-Cyano-3-nitrilo-1-propenyl derivatives: Various derivatives with different substituents on the naphthyl or propenyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a cyano group and a naphthyl group allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[1-(2,2-dicyanoethenyl)naphthalen-2-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-22-18(21)12-23-17-8-7-14-5-3-4-6-15(14)16(17)9-13(10-19)11-20/h3-9H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMZEXGAVOKBFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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